2-Bromo-thiazole-4-carbonyl azide
Description
Significance of Thiazole (B1198619) Derivatives in Heterocyclic Chemistry
Thiazoles, five-membered heterocyclic compounds containing one sulfur and one nitrogen atom, are a fundamental structural motif in a vast array of biologically active compounds and functional materials. The thiazole ring is a key component of vitamin B1 (thiamine) and is found in numerous natural products and synthetic pharmaceuticals. organic-chemistry.orggoogle.com Its aromatic nature and the presence of heteroatoms confer unique electronic properties, making it a versatile scaffold for drug design. organic-chemistry.orgrsc.org Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgsigmaaldrich.comnih.gov Furthermore, they serve as crucial intermediates in the synthesis of more complex fused heterocyclic systems. organic-chemistry.org The ability to introduce various substituents onto the thiazole ring allows for the fine-tuning of its physicochemical and biological properties, making the development of new synthetic methods for functionalized thiazoles an active area of research. nih.gov
Role of Acyl Azides as Versatile Synthetic Intermediates
Acyl azides are high-energy functional groups that serve as exceptionally versatile intermediates in organic synthesis. rsc.orgwikipedia.orgnih.gov Their primary and most well-known application is in the Curtius rearrangement, a thermal or photochemical process that converts the acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govmasterorganicchemistry.com This transformation is a powerful tool for accessing amines, carbamates, and ureas, which are fundamental building blocks in many organic molecules, including pharmaceuticals. rsc.orgnih.gov The reaction proceeds with retention of configuration, making it valuable in stereoselective synthesis. nih.gov Beyond the Curtius rearrangement, acyl azides can participate in a variety of other transformations, including cycloadditions and reactions with nucleophiles, further highlighting their synthetic utility. The generation of acyl azides is typically achieved from carboxylic acids or their derivatives, such as acyl chlorides, providing a straightforward entry into this reactive functionality. masterorganicchemistry.com
Structural and Functional Context of 2-Bromo-thiazole-4-carbonyl Azide within the Realm of Reactive Organic Species
This compound incorporates three key structural and functional elements: a thiazole ring, a bromine atom, and an acyl azide group. The thiazole ring provides a stable, aromatic core. The bromine atom at the 2-position offers a handle for further synthetic modifications, such as cross-coupling reactions, which are fundamental transformations in modern organic chemistry. nih.gov The acyl azide group at the 4-position is the primary source of the molecule's reactivity, poised to undergo the Curtius rearrangement to form a highly reactive isocyanate intermediate. This isocyanate, in turn, can be trapped by a variety of nucleophiles to introduce new functional groups at the 4-position of the thiazole ring. The interplay of these three components makes this compound a highly functionalized and reactive building block with significant potential for the rapid construction of diverse and complex thiazole-containing molecules.
Synthesis and Reactivity
While the direct synthesis of this compound is not extensively documented in the literature, its preparation can be logically inferred from established synthetic methodologies for acyl azides, starting from the corresponding carboxylic acid.
Precursor Synthesis: 2-Bromo-4-thiazolecarboxylic acid
The logical precursor for this compound is 2-Bromo-4-thiazolecarboxylic acid. The synthesis of this acid and its derivatives has been reported. sigmaaldrich.com For instance, 2,4-dibromothiazole (B130268) can undergo regioselective reactions to introduce a substituent at the 4-position. nih.gov Alternatively, a one-pot synthesis of thiazole-2-carboxylic acid from 2-bromothiazole (B21250) has been described, which could potentially be adapted. google.com
Table 1: Properties of 2-Bromo-4-thiazolecarboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNO₂S | sigmaaldrich.com |
| Molecular Weight | 208.03 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 5198-88-9 | sigmaaldrich.com |
Formation of this compound
The conversion of a carboxylic acid to an acyl azide is a standard transformation in organic synthesis. A common method involves the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by treatment with an azide salt, such as sodium azide (NaN₃). masterorganicchemistry.com Another approach is the direct conversion of the carboxylic acid to the acyl azide using reagents like diphenylphosphoryl azide (DPPA). nih.gov
General Reaction Scheme:
Activation of Carboxylic Acid: 2-Bromo-4-thiazolecarboxylic acid + SOCl₂ → 2-Bromo-thiazole-4-carbonyl chloride
Azide Formation: 2-Bromo-thiazole-4-carbonyl chloride + NaN₃ → this compound + NaCl
Expected Reactivity and the Curtius Rearrangement
The principal reaction of this compound is expected to be the Curtius rearrangement. Upon heating, the acyl azide will likely lose a molecule of nitrogen gas to form the highly reactive 2-bromo-4-isocyanatothiazole intermediate. wikipedia.orgnih.gov
Curtius Rearrangement of this compound:
This compound → 2-Bromo-4-isocyanatothiazole + N₂
This isocyanate is a versatile electrophile that can be trapped in situ with various nucleophiles to generate a range of stable products.
Reaction with Water: Hydrolysis of the isocyanate would lead to an unstable carbamic acid, which would then decarboxylate to yield 4-amino-2-bromothiazole.
Reaction with Alcohols: Trapping the isocyanate with an alcohol (R'OH) would produce a carbamate (B1207046) derivative.
Reaction with Amines: Reaction with a primary or secondary amine (R'₂NH) would yield a urea (B33335) derivative.
These transformations provide a powerful route to introduce amino and related functionalities at the 4-position of the 2-bromothiazole scaffold, opening up avenues for the synthesis of a wide array of novel compounds.
Structure
3D Structure
Properties
Molecular Formula |
C4HBrN4OS |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-4-carbonyl azide |
InChI |
InChI=1S/C4HBrN4OS/c5-4-7-2(1-11-4)3(10)8-9-6/h1H |
InChI Key |
ANHXGPSJVZXWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo Thiazole 4 Carbonyl Azide and Analogous Acyl Azides
Precursor Synthesis and Functionalization of the Thiazole (B1198619) Nucleus
The journey towards 2-Bromo-thiazole-4-carbonyl azide (B81097) begins with the synthesis of its essential precursor, 2-bromothiazole-4-carboxylic acid and its derivatives. This section explores the key strategies for constructing and modifying the thiazole ring to incorporate the necessary functional groups at specific positions.
Strategies for the Preparation of 2-Bromothiazole-4-carboxylic Acid Derivatives
The synthesis of the core precursor, 2-bromothiazole-4-carboxylic acid, can be achieved through various routes. One common method involves the Sandmeyer-like reaction of 2-aminothiazole-4-carboxylic acid derivatives. For instance, ethyl 2-amino-thiazole-4-carboxylate hydrobromide can be treated with sodium nitrite (B80452) in the presence of a copper(I) sulfate (B86663) and sodium bromide mixture to yield ethyl 2-bromothiazole-4-carboxylate. This resulting ester can then be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com
Another approach involves the direct carboxylation of 2-bromothiazole (B21250). This can be accomplished by reacting 2-bromothiazole with a strong base like n-butyllithium to form a thiazole-2-lithium intermediate, which is then quenched with carbon dioxide to introduce the carboxylic acid group at the 2-position. google.com However, for the desired 4-carboxylic acid derivative, functionalization at the 4-position is paramount.
Halogenation and Directed Metalation Approaches for Thiazole Ring Functionalization
The functionalization of the thiazole ring is crucial for introducing substituents at desired positions. The thiazole ring is generally electron-deficient and can be unreactive towards direct electrophilic substitution. udayton.edu However, specific strategies can be employed to achieve halogenation and other modifications.
Direct bromination of the thiazole ring can be challenging, but sequential bromination and debromination methods have been developed to produce a full family of bromothiazoles, including 2-bromothiazole and its isomers. nih.govlookchem.com For instance, the use of N-bromosuccinimide (NBS) can be an effective brominating agent.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. youtube.com In the context of thiazoles, a directing group on the ring can guide a strong base, such as n-butyllithium, to deprotonate the adjacent position, creating a nucleophilic center for subsequent reaction with an electrophile. This strategy can be utilized to introduce various functional groups at specific locations on the thiazole nucleus. For example, a pre-existing group at the 2-position can direct metalation to the 5-position, or a group at the 4-position could potentially direct metalation to the 5-position.
The reactivity of the thiazole ring positions varies, with the C2 position being the most acidic and thus most susceptible to deprotonation by organolithium reagents. pharmaguideline.com This inherent reactivity must be considered when planning a synthetic route.
Mechanistic Considerations in the Synthesis of 2-Substituted Thiazoles
The synthesis of 2-substituted thiazoles often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com This reaction proceeds through the initial formation of a carbon-sulfur bond via nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com
The mechanism for the introduction of a bromine atom at the 2-position often involves a diazotization reaction of a 2-aminothiazole (B372263) precursor followed by a Sandmeyer-type reaction. lookchem.com In this process, the amino group is converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.
Recent advancements in synthetic methodology have also explored novel routes. For example, one-pot syntheses of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a halogen source have been developed. rsc.org The proposed mechanism involves the activation of a methyl carbonyl group by a catalyst, followed by chlorination with TCCA to form a chloromethylene carbonyl intermediate. This intermediate then reacts with thiourea, leading to the formation of the thiazole ring. rsc.org
Formation of the Carbonyl Azide Moiety
Once the 2-bromothiazole-4-carboxylic acid precursor is obtained, the next critical step is the conversion of the carboxylic acid group into a carbonyl azide. This transformation is a key step in many organic syntheses, particularly for accessing isocyanates via the Curtius rearrangement. nih.gov
Conversion Protocols from Carboxylic Acid Derivatives to Acyl Azides
Several methods exist for the conversion of carboxylic acids to acyl azides. A common and direct approach involves the reaction of the carboxylic acid with an azide source in the presence of a coupling agent. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com
One widely used protocol employs a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.orgthieme-connect.com This method is mild, efficient, and generally provides high yields for a variety of carboxylic acids, including heterocyclic ones. organic-chemistry.org The reaction is believed to proceed through the in situ formation of a reactive acyl chloride intermediate, which then reacts with the azide ion. thieme-connect.com
Other activating agents for the carboxylic acid include:
Triphosgene (B27547) : In the presence of sodium azide and a base like triethylamine, triphosgene can activate carboxylic acids for conversion to acyl azides. researchgate.net
Trichloroisocyanuric acid (TCCA) and triphenylphosphine : This combination offers a mild and practical one-step synthesis of acyl azides from carboxylic acids. researchgate.net
N-Chlorosuccinimide (NCS) and triphenylphosphine : This system can also be used to generate acyl azides from carboxylic acids at low temperatures. tandfonline.com
Alternatively, acyl azides can be prepared from acyl chlorides or acid anhydrides by reaction with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Another route involves the treatment of acylhydrazines with nitrous acid. wikipedia.org
Utilization of Azide Sources in Acyl Azide Synthesis (e.g., Sodium Azide, Diphenylphosphoryl Azide)
The choice of the azide source is a critical aspect of acyl azide synthesis.
Sodium Azide (NaN₃) is a common and cost-effective azide source. It is frequently used in combination with various activating agents to convert carboxylic acids or their derivatives into acyl azides. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net However, sodium azide is a high-energy compound and can be explosive, requiring careful handling.
Diphenylphosphoryl Azide (DPPA) is another important reagent for the direct conversion of carboxylic acids to acyl azides. nih.govwikipedia.orgchemicalbook.comguidechem.comwikipedia.org DPPA is considered a safer alternative to sodium azide and is often used in a one-pot procedure, avoiding the isolation of potentially explosive acyl azide intermediates. nih.govguidechem.com The reaction with DPPA is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then reacts with the azide ion. nih.govtcichemicals.com DPPA has proven to be a versatile reagent in organic synthesis, particularly in peptide coupling and the Curtius rearrangement. nih.govchemicalbook.com
The selection between sodium azide and DPPA often depends on the specific substrate, reaction conditions, and safety considerations. For some substrates, sodium azide may provide better results, while for others, the milder conditions and safety profile of DPPA are preferred. nih.gov
Advanced Synthetic Protocols and Process Optimization for Acyl Azides
Continuous-Flow Synthesis Techniques for Enhanced Efficiency and Safety in Acyl Azide Generation
Continuous-flow chemistry has emerged as a superior alternative for the synthesis of acyl azides, a class of compounds known for their potential instability and explosive nature. rsc.orgrsc.org This technology offers significant safety and efficiency advantages by generating and immediately consuming these energetic intermediates in situ, thereby preventing their accumulation in large quantities. rsc.org
Flow chemistry methodologies typically involve the reaction of an acid derivative, such as an acid chloride or carboxylic acid, with an azide source within a microreactor or a continuously stirred tank reactor (CSTR). raco.catnih.gov For instance, a common setup involves mixing a stream of an acyl chloride with an aqueous solution of sodium azide in a microreactor. nih.gov The resulting acyl azide in the organic phase is then promptly reacted with a nucleophile in a subsequent step. nih.gov This approach has been successfully applied to the synthesis of various dipeptides and tripeptides, demonstrating high enantioselectivity and minimal epimerization, a common side reaction in traditional peptide synthesis. rsc.orgrsc.org
One of the key advantages of flow synthesis is the precise control over reaction parameters such as temperature, pressure, and residence time, which leads to improved yields and purity. nih.gov For example, a library of acyl azides was synthesized with yields ranging from 34–96% using a residence time of 7.69 minutes at 95 °C. nih.gov The ability to safely handle hazardous intermediates has allowed the acyl azide method, once underutilized due to safety concerns, to become a valuable tool in modern synthetic chemistry. rsc.orgrsc.org
The Curtius rearrangement, a crucial reaction of acyl azides to form isocyanates, is also well-suited for flow chemistry. nih.gov The isocyanate product can be generated and used in subsequent reactions within the same continuous system to produce carbamates and amides in high yields (80-95%). nih.gov This integrated, multi-step synthesis streamlines the production process, reduces manual handling, and minimizes waste. nih.gov
| Feature | Description | Research Finding | Citation |
| Safety | Generation and in situ consumption of potentially explosive acyl azides minimizes accumulation and risk. | Acyl azides were safely generated and reacted within a continuous-flow system for peptide synthesis. | rsc.orgrsc.org |
| Control | Precise control over reaction temperature and residence time. | A library of 7 acyl azides was obtained at 95 °C with a residence time of 7.69 min. | nih.gov |
| Efficiency | High yields and purity due to optimized reaction conditions and rapid consumption of intermediates. | Dipeptides were prepared with less than 1% epimerization. | rsc.orgrsc.org |
| Integration | Multi-step syntheses, such as Curtius rearrangement followed by nucleophilic attack, can be performed in a single, continuous process. | A multi-step synthesis yielded a library of 9 carbamate (B1207046) and amide products in 80–95% yields. | nih.gov |
| Scalability | Flow systems can be scaled for larger production, as demonstrated by the synthesis of a carbamate on an 8 kg scale. | A semi-continuous-flow synthesis produced a key intermediate with >99% purity on an 8 kg scale. | nih.gov |
Green Chemistry Approaches in Acyl Azide Formation
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing acyl azides. These approaches aim to reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources.
A significant development is the use of greener reaction media. Polyethylene glycol 400 (PEG 400) has been identified as an effective and environmentally friendly solvent for the nucleophilic substitution reaction between acid chlorides and sodium azide, providing good yields at room temperature. raco.cat This avoids the use of more volatile and toxic organic solvents.
Another green strategy involves replacing harsh or hazardous reagents with milder alternatives. A notable method facilitates the direct conversion of carboxylic acids into acyl azides using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.orgorganic-chemistry.org This one-pot reaction proceeds at room temperature with high efficiency (86-96% yields) and avoids the need to first convert the carboxylic acid to a more reactive intermediate like an acyl chloride, thus shortening the synthetic route and reducing waste. organic-chemistry.org This protocol has proven effective for a wide range of substrates, including aromatic, aliphatic, and heterocyclic carboxylic acids, and is compatible with sensitive functional groups, making it suitable for peptide synthesis without causing rearrangement. organic-chemistry.org
Furthermore, the development of metal-free catalytic systems presents another avenue for greener synthesis. For example, the oxidative cleavage of 1,3-diketones mediated by PhI(OAc)₂ offers a metal-free route to acyl azides. acs.org For the synthesis of the thiazole core itself, which is present in 2-bromo-thiazole-4-carbonyl azide, green techniques such as ultrasound-assisted synthesis have been employed. researchgate.netacs.org Ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce energy consumption under mild conditions. acs.org The use of reusable catalysts in these syntheses further enhances their green credentials. acs.org
| Green Approach | Reagents/Conditions | Advantages | Research Finding | Citation |
| Alternative Solvents | Polyethylene glycol 400 (PEG 400) | Reduces use of volatile/toxic organic solvents; reaction at room temperature. | PEG 400 was used as an effective green medium for synthesizing acyl azides from acid chlorides. | raco.cat |
| Milder Reagents | Trichloroacetonitrile, triphenylphosphine, NaN₃ | Direct conversion from carboxylic acids; avoids harsh reagents like thionyl chloride; high yields at room temperature. | Various carboxylic acids were converted to acyl azides in 86-96% yields without Curtius rearrangement. | organic-chemistry.org |
| Energy Efficiency | Ultrasound irradiation | Mild reaction conditions, rapid reaction times, high yields. | Novel thiazole derivatives were synthesized in high yields using ultrasonic irradiation and a reusable catalyst. | acs.org |
| Metal-Free Catalysis | PhI(OAc)₂-mediated oxidative cleavage | Avoids the use of potentially toxic and expensive metal catalysts. | A metal-free method was developed for the synthesis of acyl azides from 1,3-diketones. | acs.org |
Reactivity and Mechanistic Insights of 2 Bromo Thiazole 4 Carbonyl Azide
The Curtius Rearrangement: Pathways and Stereochemical Considerations
The Curtius rearrangement is a cornerstone of organic synthesis, providing a reliable method for the conversion of carboxylic acids, via their corresponding acyl azides, into amines or related derivatives like carbamates and ureas. nih.govnih.gov This thermal decomposition of an acyl azide (B81097) to an isocyanate is a key transformation with broad applications. nih.govwikipedia.org
Formation of Isocyanates from Acyl Azides: A Key Transformation
The fundamental step of the Curtius rearrangement is the thermal decomposition of an acyl azide, such as 2-bromo-thiazole-4-carbonyl azide, to yield an isocyanate and nitrogen gas. wikipedia.orgnrochemistry.com This transformation is highly valued for its efficiency and tolerance of a wide array of functional groups. nih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water leads to the formation of a primary amine through an unstable carbamic acid intermediate that readily decarboxylates. chem-station.comorganic-chemistry.org Alternatively, reacting the isocyanate with alcohols or amines produces stable carbamate (B1207046) or urea (B33335) derivatives, respectively. wikipedia.orgchem-station.com
Several reagents can facilitate the conversion of carboxylic acids to acyl azides, a necessary precursor for the rearrangement. A widely used method involves the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of a carboxylic acid to the corresponding acyl azide and subsequent rearrangement under mild conditions. nih.govchem-station.com Other methods include the reaction of an acyl chloride with sodium azide. nih.gov
Proposed Acyl Nitrene Intermediates and thenih.govnumberanalytics.com-Shift Mechanism with Retention of Configuration
The mechanism of the Curtius rearrangement has been a subject of considerable study. It is generally accepted that the thermal rearrangement proceeds through a concerted mechanism, where the loss of nitrogen gas and the migration of the R-group (in this case, the 2-bromo-thiazole-4-yl group) occur simultaneously. wikipedia.orglscollege.ac.in This concerted pathway is supported by the absence of insertion or addition byproducts that would be expected from a discrete acyl nitrene intermediate. wikipedia.org Thermodynamic calculations also favor a concerted process. lscollege.ac.in
However, under photochemical conditions, the reaction is believed to proceed through a stepwise mechanism involving a distinct acyl nitrene intermediate. nih.govlscollege.ac.in This highly reactive intermediate can undergo various side reactions, such as C-H insertion, which are not typically observed in the thermal rearrangement. lscollege.ac.in
A critical feature of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov This means that if the migrating group is chiral, its configuration will be preserved in the resulting isocyanate and subsequent amine products. This stereospecificity is a direct consequence of the concerted nih.govnumberanalytics.com-shift of the substituent attached to the carbonyl group. nih.gov
Table 1: Mechanistic Aspects of the Curtius Rearrangement
| Aspect | Description | Key Features |
| Key Transformation | Acyl azide → Isocyanate + N₂ | Thermally induced decomposition |
| Intermediate (Thermal) | Concerted transition state (no discrete nitrene) | Avoids side reactions of free nitrenes |
| Intermediate (Photochemical) | Acyl nitrene | Can lead to insertion and addition byproducts |
| Migration | nih.govnumberanalytics.com-shift of the R-group | Occurs with loss of dinitrogen |
| Stereochemistry | Retention of configuration at the migrating center | Highly stereospecific reaction |
Influence of Reaction Conditions on Curtius Rearrangement Efficiency and Selectivity
The efficiency and selectivity of the Curtius rearrangement can be significantly influenced by the reaction conditions.
Temperature: Higher temperatures generally accelerate the rate of decomposition of the acyl azide. numberanalytics.com However, excessively high temperatures can lead to side reactions or isomerization of the product. cdnsciencepub.com For instance, decomposition of cis-crotonyl azide at temperatures above 45-50 °C resulted in some isomerization to the trans-isocyanate. cdnsciencepub.com The decomposition temperature can be significantly reduced, by approximately 100 °C, through the use of Lewis acid catalysts like boron trifluoride or boron trichloride, which also enhances the yield of the isocyanate. wikipedia.org
Solvent: The choice of solvent can impact the reaction rate and the nature of the final product. numberanalytics.com The rearrangement itself is often carried out in an inert solvent like toluene. nrochemistry.com If the isocyanate is to be trapped, the solvent can also act as the nucleophile. For example, using tert-butanol (B103910) as the solvent leads to the formation of Boc-protected amines, while benzyl (B1604629) alcohol yields Cbz-protected amines. wikipedia.org Polar aprotic solvents are often favored for the rearrangement. numberanalytics.com
Cycloaddition Reactions of the Azide Functionality
The azide group in this compound can also participate in cycloaddition reactions, most notably [3+2] dipolar cycloadditions, to form five-membered heterocyclic rings.
[3+2] Dipolar Cycloadditions for 1,2,3-Triazole Formation
Azides are well-established 1,3-dipoles that readily react with various dipolarophiles, particularly alkynes, to form 1,2,3-triazoles. tandfonline.com This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing this important heterocyclic motif. organic-chemistry.org The reaction can be carried out under thermal conditions or, more commonly, catalyzed by copper(I) in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". organic-chemistry.org The use of a copper catalyst allows the reaction to proceed with high regioselectivity, typically affording the 1,4-disubstituted triazole isomer in high yield under mild conditions. organic-chemistry.orgrsc.org
The synthesis of 1,2,3-triazoles bearing a thiazole (B1198619) substituent has been reported through the reaction of thiazole-containing azides with various alkynes. researchgate.net These reactions provide a modular approach to novel heterocyclic systems with potential applications in medicinal chemistry. nih.govnih.gov
Regioselectivity and Chemoselectivity in Thiazole-Bearing Azide Cycloadditions
The regioselectivity of the [3+2] cycloaddition between an azide and an unsymmetrical alkyne is a critical consideration. In the absence of a catalyst, the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers. rsc.org However, the copper-catalyzed version of the reaction exhibits remarkable regioselectivity, almost exclusively producing the 1,4-disubstituted triazole. rsc.org This selectivity is attributed to the mechanism involving a copper acetylide intermediate. rsc.org
Chemoselectivity becomes important when the reacting partners possess multiple functional groups. In the case of this compound, the presence of the bromo substituent and the acyl azide group offers the potential for competing reactions. However, the [3+2] cycloaddition of the azide is generally a mild and highly specific reaction, particularly under copper catalysis, which would be expected to proceed without affecting the bromo- and carbonyl functionalities. The synthesis of multifunctionalized thiazoles often relies on regioselective reactions to control the substitution pattern. rsc.org
The reaction of heterocyclic azides with activated methylene (B1212753) compounds can also lead to the formation of 1,2,3-triazoles. For example, 2-azidothiazole (B1280892) derivatives have been shown to react with compounds containing activated methylenes in base-catalyzed condensation reactions to yield 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids. tandfonline.com Furthermore, the cycloaddition of heterocyclic azides to 3,3-diaminoacrylonitriles, facilitated by a strong base, provides a route to N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.gov
Catalyst-Mediated Cycloaddition Strategies (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
The acyl azide functionality of this compound serves as a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govresearchgate.netrsc.org The CuAAC reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net The process is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using air-stable copper(I) complexes. rsc.orgresearchgate.net
For this compound, the CuAAC reaction offers a robust method for conjugating the thiazole core to a wide array of molecules bearing a terminal alkyne. The reaction is expected to proceed smoothly without affecting the 2-bromo substituent, highlighting the chemoselective nature of this transformation. The resulting product would be a novel triazole-linked thiazole derivative, a scaffold with potential applications in medicinal chemistry and materials science. The versatility of the CuAAC reaction allows for the use of diverse alkynes, from simple aliphatic and aromatic variants to more complex structures. unizar.esnih.gov
Table 1: Representative CuAAC Reactions with this compound
| Alkyne Reactant | Catalyst System | Product |
| Phenylacetylene | Cu(I) source, e.g., CuI or CuSO₄/Sodium Ascorbate | 1-(2-Bromo-thiazole-4-carbonyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | Cu(I) source | 1-(2-Bromo-thiazole-4-carbonyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |
| 1-Ethynyladamantane | Cu(I) source | 1-(2-Bromo-thiazole-4-carbonyl)-4-(adamantan-1-yl)-1H-1,2,3-triazole |
| 1-Decyne | Cu(I) source | 1-(2-Bromo-thiazole-4-carbonyl)-4-octyl-1H-1,2,3-triazole |
It is noteworthy that while copper is the most reliable metal for achieving 1,4-regiospecificity, ruthenium catalysts can also be employed in azide-alkyne cycloadditions (RuAAC), typically yielding the 1,5-disubstituted triazole regioisomer. nih.gov This offers a complementary strategy for accessing different triazole isomers from the same this compound precursor.
Nucleophilic Substitution and Other Transformations Involving the 2-Bromo Substituent
Strategies for the Replacement of the Bromine Atom in the 2-Position of the Thiazole Scaffold
The bromine atom at the C2 position of the thiazole ring is susceptible to replacement through several synthetic strategies, enabling extensive diversification of the thiazole core.
Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful methods for C-C, C-N, and C-S bond formation at the 2-position. Starting from a 2-bromothiazole (B21250) derivative, various coupling reactions can be employed. For instance, Negishi coupling utilizes organozinc reagents, Stille coupling uses organotin reagents, and Sonogashira coupling introduces alkyne moieties using a terminal alkyne. nih.gov These reactions typically require a Pd(0) catalyst and offer a highly regioselective means to introduce alkyl, aryl, or alkynyl substituents. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The 2-position of the thiazole ring can undergo direct substitution by potent nucleophiles. Reactions with amines, for example, can yield 2-aminothiazole (B372263) derivatives. researchgate.net This pathway provides a straightforward route to introduce nitrogen-based functional groups.
Metal-Halogen Exchange: Treatment of 2-bromothiazole with a strong base, such as n-butyllithium at low temperatures (e.g., -78 °C), can induce a bromo-lithium exchange. google.com This generates a highly reactive 2-lithiated thiazole intermediate, which can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups at the 2-position. google.com
Table 2: Key Strategies for Functionalization at the 2-Position of the Thiazole Ring
| Reaction Type | Reagents | Resulting Functionality |
| Negishi Coupling | R-ZnX, Pd(0) catalyst | 2-Alkyl or 2-Aryl Thiazole |
| Sonogashira Coupling | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst | 2-Alkynyl Thiazole |
| Nucleophilic Substitution | Amine (e.g., R₂NH) | 2-Amino Thiazole |
| Metal-Halogen Exchange | 1. n-BuLi; 2. Electrophile (E⁺) | 2-Substituted Thiazole (2-E) |
Interplay Between Bromine and Azide Reactivity in Complex Reactions
The presence of two distinct reactive sites—the 2-bromo substituent and the 4-carbonyl azide—on the same scaffold necessitates a careful consideration of chemoselectivity. The reactivity of these groups is largely orthogonal, meaning one can often be reacted selectively in the presence of the other by choosing appropriate reaction conditions.
The CuAAC reaction involving the azide group is exceptionally mild and highly specific, generally proceeding at room temperature in the presence of many other functional groups, including aryl halides. nih.govnih.gov Therefore, it is feasible to perform the cycloaddition with an alkyne to form the triazole ring while leaving the 2-bromo group untouched for subsequent functionalization.
Conversely, many reactions targeting the 2-bromo group, such as palladium-catalyzed couplings, can be performed under conditions that are compatible with the acyl azide moiety. nih.gov However, strategies involving strong nucleophiles or organometallic reagents (like n-BuLi) could potentially react with the electrophilic carbonyl of the acyl azide. google.com In such cases, the synthetic sequence becomes critical. A plausible approach would be to first perform the cross-coupling reaction on the bromine atom and then subject the resulting molecule to the CuAAC reaction. This sequential functionalization allows for the controlled and independent modification of both reactive centers, enabling the synthesis of highly complex and diverse molecular architectures.
Table 3: Potential Chemoselective Reaction Sequences
| Sequence | Step 1 | Step 2 |
| Azide First | CuAAC: React with a terminal alkyne to form the 1,2,3-triazole ring. | Bromine Functionalization: Perform a Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on the 2-bromo position. |
| Bromine First | Bromine Functionalization: Perform a Pd-catalyzed cross-coupling on the 2-bromo position. | CuAAC: React the azide moiety with a terminal alkyne to form the 1,2,3-triazole ring. |
Other Reactive Pathways of Acyl Azides in Complex Systems
Reactions Leading to Amides, Iminophosphoranes, and Oxazoles
Beyond cycloadditions, the acyl azide group in this compound is expected to undergo several other characteristic transformations.
Amide Formation: Acyl azides can serve as precursors to amides. This can occur through the Curtius rearrangement, where thermal or photochemical activation leads to an isocyanate intermediate, which can then be trapped by a carboxylic acid. Alternatively, direct reaction with certain nucleophiles can also lead to amide bond formation.
Iminophosphorane Synthesis: In the Staudinger ligation, azides react with phosphines (e.g., triphenylphosphine) to form aza-ylide intermediates, which hydrolyze to an amine and the phosphine (B1218219) oxide. If the intermediate is trapped before hydrolysis, an iminophosphorane is formed. This reaction is highly efficient and proceeds under mild conditions.
Oxazole Formation: Acyl azides can participate in intramolecular cyclization reactions to form heterocyclic structures like oxazoles, particularly if a suitable neighboring group is present to facilitate the ring closure.
These reactions further expand the synthetic utility of this compound, providing access to a different class of derivatives compared to those obtained via cycloaddition.
Non-Curtius C-N Bond Forming Reactions
Recent research has uncovered novel reactive pathways for acyl azides that bypass the traditional Curtius rearrangement. One significant example is the ruthenium(II)-catalyzed direct ortho-amidation of C-H bonds. acs.org In this type of transformation, an acyl azide serves as an effective amidating agent for a C-H bond on a suitably directed aromatic or heteroaromatic ring. acs.org
The reaction proceeds with the release of dinitrogen (N₂) as the sole byproduct and avoids the formation of an isocyanate intermediate. acs.org This methodology has been successfully applied to substrates like 2-aryl benzothiazoles, where the benzothiazole (B30560) unit acts as a directing group. acs.org It is conceivable that under similar catalytic conditions, this compound could be used as a nitrogen source to amidate other molecules, representing a sophisticated, atom-economical C-N bond-forming strategy. This non-Curtius pathway highlights the evolving understanding of acyl azide reactivity and its potential in modern organic synthesis.
Applications of 2 Bromo Thiazole 4 Carbonyl Azide in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles and Derivatives
The isocyanate generated from 2-bromo-thiazole-4-carbonyl azide (B81097) is a powerful electrophile, readily reacting with various nucleophiles to form a range of acyclic and cyclic nitrogen-containing compounds.
The Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide, is central to the utility of 2-bromo-thiazole-4-carbonyl azide. wikipedia.org This rearrangement proceeds through a concerted mechanism, losing nitrogen gas to form 2-bromo-4-isocyanato-thiazole. wikipedia.org This key isocyanate intermediate is generally not isolated but is immediately trapped by nucleophiles present in the reaction mixture. wikipedia.orgnih.gov
The reaction with various nucleophiles leads to a predictable set of stable derivatives:
Amines: In the presence of water, the isocyanate is hydrolyzed to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, 2-bromo-thiazol-4-amine. organic-chemistry.org
Urethanes (Carbamates): When the rearrangement is conducted in an alcoholic solvent, the alcohol attacks the isocyanate to form stable urethane (B1682113) or carbamate (B1207046) derivatives. wikipedia.org For instance, using tert-butanol (B103910) or benzyl (B1604629) alcohol generates Boc-protected and Cbz-protected amines, respectively, which are invaluable in peptide synthesis and medicinal chemistry. wikipedia.org
Ureas: The reaction of the isocyanate with primary or secondary amines affords the corresponding substituted ureas. nih.govresearchgate.net This transformation is a reliable method for creating urea (B33335) linkages within a molecular framework.
The general transformation is illustrated below:

Figure 1: Derivatization of this compound via the Curtius rearrangement.
The 2-bromo-thiazol-4-yl isocyanate intermediate is a key building block for synthesizing more complex heterocyclic systems through cyclization reactions. Although specific examples starting directly from this compound are specialized, the reactivity pattern of the resulting isocyanate allows for its incorporation into various ring systems. For example, isocyanates are known to react with enamines or other suitable bifunctional reagents in cyclocondensation reactions to form pyrimidinone cores. The synthesis of fused pyridine (B92270) and indole (B1671886) derivatives can also be envisioned through intramolecular cyclization strategies where the isocyanate acts as an electrophilic partner. nih.govbeilstein-journals.org
The azide functional group itself is a precursor for the formation of triazole rings. frontiersin.org A common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. nih.gov In the context of this compound, the azide moiety could potentially undergo cycloaddition with an alkyne to form a 1,2,3-triazole derivative. While intermolecular reactions are common, intramolecular cycloadditions could lead to thiazole-fused triazole systems if a suitable alkyne functionality is present elsewhere in the molecule.
Role as a Precursor to Advanced Synthetic Intermediates
Beyond its direct application in forming final products, this compound is a valuable precursor for generating key synthetic intermediates that enable more complex transformations.
The most significant role of this compound is as a stable, handleable precursor to the corresponding isocyanate. The thermal decomposition of the acyl azide into the isocyanate is a clean and efficient process that avoids harsh reagents. wikipedia.org This makes 2-bromo-thiazol-4-yl isocyanate a key synthon—a molecular fragment whose incorporation facilitates a specific synthetic operation. Its utility is demonstrated in its reactions with a wide array of nucleophiles, enabling the construction of diverse functional groups and heterocyclic scaffolds. wikipedia.orgnih.govresearchgate.net
The Curtius rearrangement is fundamentally a dehomologation reaction, which involves the net removal of a carbon atom from a substrate. digitellinc.comillinoisstate.edu This process converts a carboxylic acid (from which the acyl azide is derived) into a primary amine with one fewer carbon atom in the chain (R-COOH → R-NH₂). This synthetic strategy is particularly powerful for accessing amine structures that are otherwise difficult to obtain. Recent work has focused on expanding the scope of this reaction by utilizing carboxylic acids with leaving groups in the alpha-position, which can lead to the formation of dehomologated aldehydes or ketones instead of amines. illinoisstate.edu This highlights the potential for using precursors like this compound in advanced, multi-step synthetic sequences where precise carbon-chain manipulation is required.
Methodological Applications in Biochemical Research
This compound has emerged as a valuable tool in biochemical research, offering unique reactivity for probing and manipulating biological systems. Its applications extend to the study of enzyme mechanisms, the development of novel biochemical assays, and as a key reagent in peptide synthesis.
Integration into Enzyme Mechanism Studies as a Synthetic Tool
The thiazole (B1198619) moiety, a core component of this compound, is a structural feature found in a variety of biologically active compounds, including some with enzymatic inhibitory activity. While direct studies on this compound's role in enzyme mechanism studies are not extensively documented, the broader class of thiazole derivatives serves as a basis for designing enzyme inhibitors. For instance, derivatives of 2,2'-bisthiazoles containing a hydroxamic acid group have been synthesized and shown to inhibit histone deacetylase (HDAC) activity. This inhibition leads to increased acetylation of histones H3 and H4 and induces apoptosis in T lymphocytes in a dose-dependent manner. nih.gov The synthesis of such complex thiazole-containing molecules often involves precursors that can be conceptually related to this compound, highlighting the potential for this compound to serve as a starting material or a key intermediate in the generation of novel enzyme inhibitors for mechanistic studies.
The general synthetic utility of bromothiazole derivatives in creating complex molecules for biological evaluation is well-established. For example, palladium-catalyzed cross-coupling reactions of 2,4-dibromothiazole (B130268) with organometallic compounds are employed to create 2-substituted 4-bromothiazole (B1332970) derivatives, which can be further functionalized. nih.gov This demonstrates the strategic importance of bromo-thiazole scaffolds in building molecules designed to interact with specific enzymes.
Utilization in Mechanistic Biochemical Assays
The application of this compound and related thiazole compounds extends to the development of mechanistic biochemical assays. The inherent reactivity of the carbonyl azide group allows for its use in covalent labeling and cross-linking studies, which are fundamental techniques in biochemical assays aimed at understanding molecular interactions.
Thiazole-containing compounds have been investigated for their antimicrobial properties, with some derivatives exhibiting significant activity against various bacterial and fungal strains. For example, a series of acylhydrazones featuring a 1,4-phenylenebisthiazole nucleus has demonstrated anti-Candida activity comparable to the reference drug fluconazole. nih.gov The synthesis and evaluation of such compounds in biochemical assays provide insights into their mechanism of action, which can involve specific enzyme inhibition or disruption of other cellular processes. The structural motifs present in these active compounds can often be traced back to simpler, reactive building blocks like this compound.
Application in Peptide Bond Formation Methodologies
The carbonyl azide functional group is a well-known precursor for the Curtius rearrangement, a powerful reaction for the formation of isocyanates, which are key intermediates in the synthesis of amines and ureas. In the context of peptide chemistry, this reactivity can be harnessed for peptide bond formation. While direct and widespread application of this compound in standard solid-phase or solution-phase peptide synthesis is not a primary focus in the literature, its potential as a specialized reagent for introducing a thiazole moiety or for unique coupling strategies is recognized.
The synthesis of bisthiazole derivatives, which can be incorporated into larger molecular frameworks, often relies on the condensation of thioamides with α-halocarbonyl compounds. nih.gov The this compound provides a scaffold that could potentially be modified and coupled to amino acids or peptide fragments, thereby introducing the thiazole ring into a peptide backbone or as a side-chain modification. This approach could be valuable for creating peptidomimetics with constrained conformations or novel biological activities.
Theoretical and Computational Investigations of 2 Bromo Thiazole 4 Carbonyl Azide Reactivity
Quantum Chemical Studies on Electronic Structure and Stability of the Azide (B81097) and Thiazole (B1198619) Ring
Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent stability of 2-Bromo-thiazole-4-carbonyl azide. The thiazole ring itself is an aromatic heterocycle with a delicate balance of electron distribution. The presence of a sulfur atom and a nitrogen atom in the ring introduces a unique electronic environment. pharmaguideline.com The nitrogen atom in thiazole is the typical site of protonation due to the availability of its lone pair of electrons. pharmaguideline.com The carbon atoms of the thiazole ring exhibit varying electron densities, with the C2 position being the most electron-deficient, the C4 position being nearly neutral, and the C5 position being slightly electron-rich. pharmaguideline.com
A summary of the expected electronic effects of the substituents on the thiazole ring is presented in Table 1.
| Substituent | Position | Expected Electronic Effect | Impact on Thiazole Ring |
| Bromine | C2 | Electron-withdrawing (inductive effect) | Increases electron deficiency, particularly at C2. |
| Carbonyl Azide | C4 | Electron-withdrawing (inductive and resonance effects) | Decreases overall electron density and aromaticity. |
Mechanistic Elucidation through Density Functional Theory (DFT) for Rearrangement and Cycloaddition Reactions
Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms. For this compound, the primary reaction pathway of interest is the Curtius rearrangement, which involves the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
Recent research indicates that the thermal Curtius rearrangement is a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org DFT calculations can model this process by locating the transition state and calculating the activation energy barrier. For instance, a DFT study on the thermal Curtius rearrangement of cinnamoyl azides confirmed a one-stage, discrete reaction mechanism.
In contrast, photochemical decomposition of acyl azides can proceed through a stepwise mechanism involving a highly reactive nitrene intermediate. wikipedia.org This intermediate can then undergo various reactions, including insertion and addition, leading to a wider range of products.
Besides rearrangement, the azide group can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. DFT calculations have been successfully employed to study the mechanism and regioselectivity of such cycloadditions involving other organic azides. These studies help in understanding the stability of the initial cycloadducts and predicting the most favorable reaction pathways.
Prediction of Reactivity and Selectivity in Complex Reaction Pathways
Computational chemistry allows for the prediction of reactivity and selectivity in complex reaction pathways involving this compound. The electron-withdrawing nature of the bromine atom and the carbonyl azide group is anticipated to influence the reactivity of the thiazole ring. The reduced electron density may render the ring less susceptible to electrophilic attack compared to unsubstituted thiazole. Conversely, the electron-deficient C2 and C4 positions might be more susceptible to nucleophilic attack.
The primary determinant of selectivity in the reactions of this compound is the Curtius rearrangement. The rearrangement is highly stereospecific, with the migrating group retaining its configuration. wikipedia.org The migratory aptitude of the R-group in the Curtius rearrangement generally follows the order: tertiary > secondary ~ aryl > primary. wikipedia.org In the case of this compound, the migrating group is the 2-bromo-thiazol-4-yl moiety.
Computational methods can be used to predict the regioselectivity of potential cycloaddition reactions. By calculating the energies of the transition states for the formation of different regioisomers, the most likely product can be identified. The electronic properties of the thiazole ring and the azide will play a crucial role in determining the preferred orientation of the cycloaddition.
Conformational Analysis and Isomerism of this compound and its Intermediates
This compound can exist in different conformations due to the rotation around single bonds. The most significant conformational isomerism is expected to arise from the rotation around the C4-C(O) bond, leading to different orientations of the carbonyl azide group relative to the thiazole ring. Additionally, acyl azides can exist as syn and anti conformers with respect to the C-N bond of the azide group.
Computational methods, particularly DFT, can be used to perform a conformational analysis to identify the most stable conformers and to calculate the energy barriers for their interconversion. Understanding the conformational preferences of the starting material is crucial as it can influence the course of subsequent reactions.
The intermediates in the potential reaction pathways of this compound, such as the isocyanate formed during the Curtius rearrangement or the triazole ring from a cycloaddition, will also have their own conformational and isomeric possibilities. For example, the isocyanate intermediate will have specific rotational barriers and electronic properties that can be modeled computationally.
A summary of the types of isomerism relevant to this compound is provided in Table 2.
| Type of Isomerism | Description | Relevant Bonds/Atoms |
| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around single bonds. | C4-C(O) bond, C(O)-N3 bond. |
| Geometric Isomerism (syn/anti) | Different arrangements of substituents around a double bond or in a ring structure. | C(O)-N3 bond in the azide group. |
| Tautomerism | Isomers that readily interconvert, often by the migration of a proton. | Possible in reaction products, depending on the reaction pathway. |
Conclusions and Future Research Directions
Summary of Current Understanding of 2-Bromo-thiazole-4-carbonyl Azide (B81097) Chemistry
The chemical compound 2-bromo-thiazole-4-carbonyl azide is a specialized organic molecule for which dedicated research is not extensively documented in publicly available literature. However, a robust understanding of its chemistry can be extrapolated from the well-established principles governing its constituent functional groups: the 2-bromothiazole (B21250) core and the acyl azide moiety.
The synthesis of this compound would logically begin with a precursor such as 2-bromo-4-thiazolecarboxylic acid sigmaaldrich.combldpharm.com or its corresponding ester, ethyl 2-bromothiazole-4-carboxylate. The conversion of the carboxylic acid group to the acyl azide is a standard transformation in organic synthesis. Several reliable methods are available, including:
Reaction of the corresponding acyl chloride (derived from the carboxylic acid using reagents like thionyl chloride) with an azide source such as sodium azide or trimethylsilyl (B98337) azide. wikipedia.org
Treatment of an acylhydrazine (formed from the ester and hydrazine) with nitrous acid. wikipedia.orgnih.gov
Direct conversion of the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). wikipedia.org
The primary and most significant reaction of acyl azides is the Curtius rearrangement. thieme-connect.com This thermal or photochemical rearrangement transforms the acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The resulting 2-bromo-4-isocyanato-thiazole is a highly reactive intermediate. This isocyanate can be trapped by various nucleophiles to yield a range of important functional groups:
Amines: Hydrolysis of the isocyanate yields the corresponding primary amine, 2-bromo-thiazol-4-amine.
Carbamates: Reaction with alcohols produces stable carbamate (B1207046) derivatives. nih.gov
Ureas: Reaction with amines leads to the formation of substituted ureas.
The electronic nature of the 2-bromothiazole ring is expected to influence the rate and efficiency of the Curtius rearrangement. The electron-withdrawing properties of both the bromine atom and the thiazole (B1198619) ring likely affect the electron density at the carbonyl carbon and the migratory aptitude of the thiazole group. However, without specific experimental data, this remains a subject for empirical investigation. The bromine atom at the 2-position also serves as a synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. nih.govresearchgate.net
Emerging Methodologies and Synthetic Challenges in Acyl Azide Chemistry
The chemistry of acyl azides, while classical, is experiencing a renaissance driven by new synthetic methods aimed at overcoming its inherent challenges. The primary difficulty lies in the energetic and potentially explosive nature of acyl azides, which makes their isolation and handling problematic. rsc.orgrsc.org
Emerging Methodologies:
Modern synthetic chemistry is addressing these safety concerns and improving efficiency through several innovative approaches:
Continuous-Flow Synthesis: This has emerged as a superior technology for handling hazardous intermediates like acyl azides. rsc.orgrsc.org By generating and immediately consuming the acyl azide in a microreactor, the inventory of the explosive compound at any given time is minimized. This technique allows for precise control over reaction parameters and enhances safety, making the acyl azide method more accessible. rsc.org
One-Pot Procedures: Multi-step, one-pot transformations that generate the acyl azide in situ and convert it directly to the desired product are gaining traction. rsc.orgacs.org For example, methods to convert carboxylic acids or even aldehydes directly to amides or N-methylamines via an acyl azide intermediate without its isolation have been developed. rsc.orgorganic-chemistry.org
Novel Reagent Systems: New reagents are continually being developed for the efficient synthesis of acyl azides from various precursors under mild conditions. This includes methods for the direct conversion of aldehydes to acyl azides using reagents like iodine azide or via organocatalytic oxidation. wikipedia.orgorganic-chemistry.orgraco.cat
Synthetic Challenges:
Despite these advances, several challenges persist:
Stability and Safety: The inherent instability of acyl azides remains a significant barrier to their widespread use in large-scale synthesis. rsc.org
Side Reactions: The Curtius rearrangement can be an unwanted side reaction if the acyl azide is intended for other transformations, such as peptide coupling. rsc.org
Racemization-Free Coupling: While the acyl azide method is valuable for peptide bond formation with minimal racemization, achieving high enantioselectivity can be challenging and requires careful protocol development, often leveraging flow chemistry. rsc.orgrsc.org
Table 1: Modern Synthetic Approaches to Acyl Azides
| Precursor | Reagents | Key Features | Reference(s) |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Direct conversion, mild conditions. | wikipedia.org |
| Carboxylic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Good yields, suitable for peptide synthesis. | organic-chemistry.org |
| Acyl Chloride | Sodium azide or TMS-azide | Classical and reliable method. | wikipedia.org |
| Aldehyde | Iodine azide | Direct conversion from aldehydes. | wikipedia.orgorganic-chemistry.org |
| Carboxylic Acid | Hydrazine, then Nitrous Acid | Traditional route via acylhydrazide. | wikipedia.orgnih.gov |
| Various | --- | In-situ generation in continuous-flow reactors. | rsc.orgrsc.org |
Untapped Potential in Organic Synthesis and Materials Chemistry
The unique structure of this compound suggests significant, yet largely unexplored, potential as a versatile building block in both organic synthesis and materials chemistry.
Organic Synthesis:
The true value of this compound lies in its dual reactivity. The acyl azide functional group is a gateway to a variety of nitrogen-containing structures through the Curtius rearrangement, while the 2-bromothiazole core provides a site for further elaboration. thieme-connect.comnih.gov
Synthesis of Novel Heterocycles: The isocyanate generated from the rearrangement can participate in intramolecular cyclization reactions to construct novel fused heterocyclic systems.
Medicinal Chemistry Scaffolds: Thiazoles are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov this compound could serve as a precursor to libraries of novel 4-amino-, 4-ureido-, or 4-carbamoyl-2-substituted-thiazoles for biological screening. The bromine atom can be replaced via cross-coupling reactions either before or after the transformation of the azide group, offering immense synthetic flexibility. nih.gov
Natural Product Synthesis: The controlled, stepwise functionalization offered by this reagent could be harnessed in the total synthesis of complex natural products containing the thiazole motif. nih.gov
Materials Chemistry:
The application of thiazole-containing compounds in materials science is a growing field, and this compound offers several avenues for creating novel functional materials.
Polymer Synthesis: The isocyanate derived from the Curtius rearrangement is a monomer suitable for the synthesis of polyurethanes and polyureas. Incorporating the rigid, heteroaromatic 2-bromothiazole unit into the polymer backbone could impart unique thermal and electronic properties.
Functional Materials: The azide group itself is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This would allow the 2-bromothiazole unit to be covalently attached to surfaces, biomolecules, or other polymer systems, creating materials with tailored properties.
Luminescent Materials: Aryl bromides and nitrogen heterocycles are known to facilitate phosphorescence. nih.gov It is conceivable that derivatives of this compound could be investigated as components of novel organic phosphors or emitters for applications in organic light-emitting diodes (OLEDs).
Future Directions in Mechanistic and Computational Studies
While the general reactivity of acyl azides is known, the specific behavior of this compound presents a rich area for future mechanistic and computational inquiry.
Mechanistic Studies:
A key question in acyl azide chemistry is the precise mechanism of the Curtius rearrangement—whether it is a fully concerted process or proceeds via a discrete acylnitrene intermediate. nih.govnih.govresearchgate.net
Kinetic Analysis: Experimental studies, such as monitoring the reaction rate via ¹H NMR spectroscopy at various temperatures, could determine the activation parameters (ΔH‡ and ΔS‡) for the rearrangement of this compound. nih.gov Comparing these values to those of simpler acyl azides (e.g., benzoyl azide) would quantify the electronic influence of the 2-bromothiazole ring.
Intermediate Trapping: Experiments designed to trap any potential acylnitrene intermediate could provide evidence for a stepwise mechanism. This could involve conducting the rearrangement in the presence of substrates that readily react with nitrenes, such as alkanes (for C-H insertion) or alkenes (for aziridination). researchgate.net
Computational Studies:
Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and energetics. nih.govrsc.org
Reaction Pathway Modeling: DFT calculations can be employed to map the potential energy surface for the Curtius rearrangement of this compound. This would allow for the calculation of activation energies for both the concerted pathway and a stepwise pathway involving an acylnitrene. nih.gov Such studies would provide strong evidence for the preferred mechanism.
Substituent Effects: A systematic computational study could model the effect of different substituents at the 2-position of the thiazole ring (in place of bromine) on the rearrangement barrier. This would provide valuable predictive power for designing related reagents with tailored reactivity.
Spectroscopic Correlation: Calculations could predict the infrared (IR) vibrational frequencies of the key species along the reaction coordinate (acyl azide, transition state, isocyanate). These predictions could aid in the interpretation of data from time-resolved IR spectroscopy experiments designed to observe the reaction in real-time. researchgate.net
Table 2: Proposed Research Directions
| Research Area | Proposed Study | Objective |
| Mechanistic | NMR Kinetic Studies | Determine experimental activation parameters for the Curtius rearrangement. |
| Mechanistic | Intermediate Trapping Experiments | Probe for the existence of a discrete acylnitrene intermediate. |
| Computational | DFT Reaction Pathway Analysis | Calculate activation barriers for concerted vs. stepwise mechanisms. |
| Computational | In Silico Substituent Screening | Predict how modifying the thiazole ring affects reactivity. |
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-thiazole-4-carbonyl azide?
The synthesis typically involves sequential functionalization of the thiazole core. First, 2-Bromo-thiazole-4-carboxylic acid is converted to its acyl chloride intermediate using reagents like thionyl chloride or oxalyl chloride. The acyl chloride is then treated with sodium azide in anhydrous solvents (e.g., acetone or DMF) to yield the carbonyl azide. Reaction conditions, such as low temperatures (0–5°C) and inert atmospheres, are critical to prevent premature decomposition of the azide group .
Q. What safety protocols are essential when handling this compound?
Due to the inherent instability of azides, strict precautions include:
- Conducting reactions behind blast shields in fume hoods.
- Avoiding mechanical stress (e.g., grinding) and exposure to heat or open flames.
- Storing the compound in dilute solutions (<10% w/v) at 2–8°C. Decomposition products (e.g., nitrogen oxides) require proper ventilation and emergency protocols for inhalation or skin contact .
Q. Which analytical methods are employed to characterize this compound?
- Spectroscopy : 1H/13C NMR confirms substitution patterns and azide integration. IR spectroscopy identifies the carbonyl azide stretch (~2100 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction using the SHELX suite (SHELXS for structure solution, SHELXL for refinement) resolves molecular geometry and validates bond angles/distances .
Advanced Research Questions
Q. How can researchers design experiments to assess the thermal stability of this compound?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen/argon atmospheres determine decomposition onset temperatures. Isothermal stability studies at varying temperatures (e.g., 25°C, 40°C) paired with kinetic modeling (Arrhenius plots) quantify activation energy (Ea) and half-life (t₁/₂). Data guides safe storage conditions and reaction scalability .
Q. What strategies optimize nucleophilic substitution at the bromine site in this compound?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Copper(I) iodide accelerates SNAr reactions with azides or cyanides.
- Microwave Assistance : Shortens reaction times (e.g., 30 min vs. 12 h) and improves yields by reducing thermal degradation .
Q. How to resolve crystallographic data discrepancies when using SHELXTL for this compound?
- Disorder Handling : Use PART and SIMU instructions in SHELXL to model disordered atoms (e.g., bromine or azide groups).
- Twinning : Apply TWIN/BASF commands if diffraction patterns indicate twinning.
- Validation : Tools like PLATON/ADDSYM detect missed symmetry, while R1/wR2 convergence (<5% discrepancy) ensures refinement accuracy .
Q. What methodologies are effective in studying structure-activity relationships (SAR) for bioactivity?
- Molecular Docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., kinases or bacterial enzymes).
- In Vitro Assays : MIC (minimum inhibitory concentration) testing against microbial strains or IC50 determination in enzyme inhibition assays quantifies activity.
- Electron Effects : Hammett plots correlate substituent electronic parameters (σ) with bioactivity trends, guiding rational design of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
